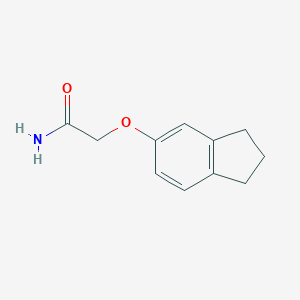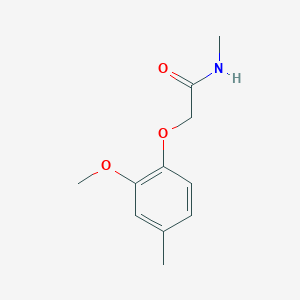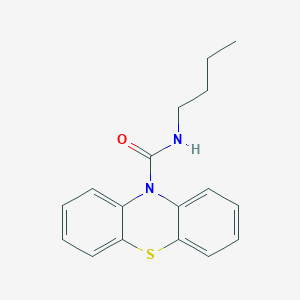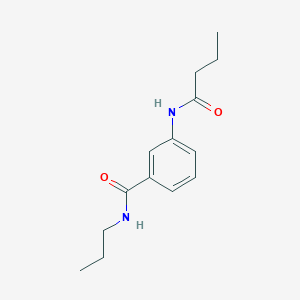
3,5-dichloro-N-(2,5-dimethoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dichloro-N-(2,5-dimethoxyphenyl)benzamide, also known as UMI-77, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of the protein BRD4, which plays a crucial role in the regulation of gene expression. The inhibition of BRD4 by UMI-77 has been shown to have significant effects on various cellular processes, making it a valuable tool in the study of epigenetics and cancer biology.
Mechanism of Action
3,5-dichloro-N-(2,5-dimethoxyphenyl)benzamide exerts its inhibitory effect on BRD4 by binding to the bromodomain of the protein. The bromodomain is a conserved protein domain that recognizes acetylated lysine residues on histones, allowing the protein to bind to chromatin and regulate gene expression. By binding to the bromodomain, 3,5-dichloro-N-(2,5-dimethoxyphenyl)benzamide prevents BRD4 from binding to chromatin, thereby inhibiting its function.
Biochemical and Physiological Effects:
The inhibition of BRD4 by 3,5-dichloro-N-(2,5-dimethoxyphenyl)benzamide has been shown to have significant effects on various cellular processes. It has been shown to inhibit the growth of cancer cells by suppressing the expression of oncogenes. 3,5-dichloro-N-(2,5-dimethoxyphenyl)benzamide has also been shown to regulate the expression of genes involved in inflammation, cell cycle progression, and differentiation.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3,5-dichloro-N-(2,5-dimethoxyphenyl)benzamide is its potency and selectivity for BRD4. This makes it a valuable tool for studying the role of BRD4 in various cellular processes. However, 3,5-dichloro-N-(2,5-dimethoxyphenyl)benzamide has some limitations, including its low solubility in aqueous solutions and its potential for off-target effects.
Future Directions
There are several future directions for the use of 3,5-dichloro-N-(2,5-dimethoxyphenyl)benzamide in scientific research. One area of interest is the development of more potent and selective inhibitors of BRD4. Another area of interest is the use of 3,5-dichloro-N-(2,5-dimethoxyphenyl)benzamide in combination with other inhibitors to target multiple pathways involved in cancer progression. Additionally, the role of BRD4 in other diseases, such as neurological disorders, is an area of active research that could benefit from the use of 3,5-dichloro-N-(2,5-dimethoxyphenyl)benzamide.
Synthesis Methods
The synthesis of 3,5-dichloro-N-(2,5-dimethoxyphenyl)benzamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2,5-dimethoxybenzaldehyde with 3,5-dichlorobenzoyl chloride to form the intermediate 3,5-dichloro-N-(2,5-dimethoxybenzylidene)benzamide. This intermediate is then reacted with 1,2-diaminobenzene to form 3,5-dichloro-N-(2,5-dimethoxyphenyl)benzamide.
Scientific Research Applications
3,5-dichloro-N-(2,5-dimethoxyphenyl)benzamide has been extensively used in scientific research to study the role of BRD4 in various cellular processes. It has been shown to inhibit the growth of cancer cells by suppressing the expression of oncogenes. 3,5-dichloro-N-(2,5-dimethoxyphenyl)benzamide has also been used to study the role of BRD4 in the regulation of inflammation, cell cycle progression, and differentiation.
properties
Product Name |
3,5-dichloro-N-(2,5-dimethoxyphenyl)benzamide |
|---|---|
Molecular Formula |
C15H13Cl2NO3 |
Molecular Weight |
326.2 g/mol |
IUPAC Name |
3,5-dichloro-N-(2,5-dimethoxyphenyl)benzamide |
InChI |
InChI=1S/C15H13Cl2NO3/c1-20-12-3-4-14(21-2)13(8-12)18-15(19)9-5-10(16)7-11(17)6-9/h3-8H,1-2H3,(H,18,19) |
InChI Key |
RAXNVICOPBUQSN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=CC(=C2)Cl)Cl |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-{4-[(sec-butylamino)sulfonyl]phenyl}cyclopropanecarboxamide](/img/structure/B269411.png)
![2-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-(furan-2-ylmethyl)benzamide](/img/structure/B269412.png)
![N-tert-butyl-2-[(ethylcarbamothioyl)amino]benzamide](/img/structure/B269414.png)

![N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)cyclohexanecarboxamide](/img/structure/B269418.png)



![4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B269423.png)
![4-methoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B269424.png)